molecular formula C4H3BrN2O2S B13672871 Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B13672871
M. Wt: 223.05 g/mol
InChI Key: UCSCNZJWVORHNK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

Uniqueness

Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and ester functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2S/c1-9-3(8)2-6-7-4(5)10-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSCNZJWVORHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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